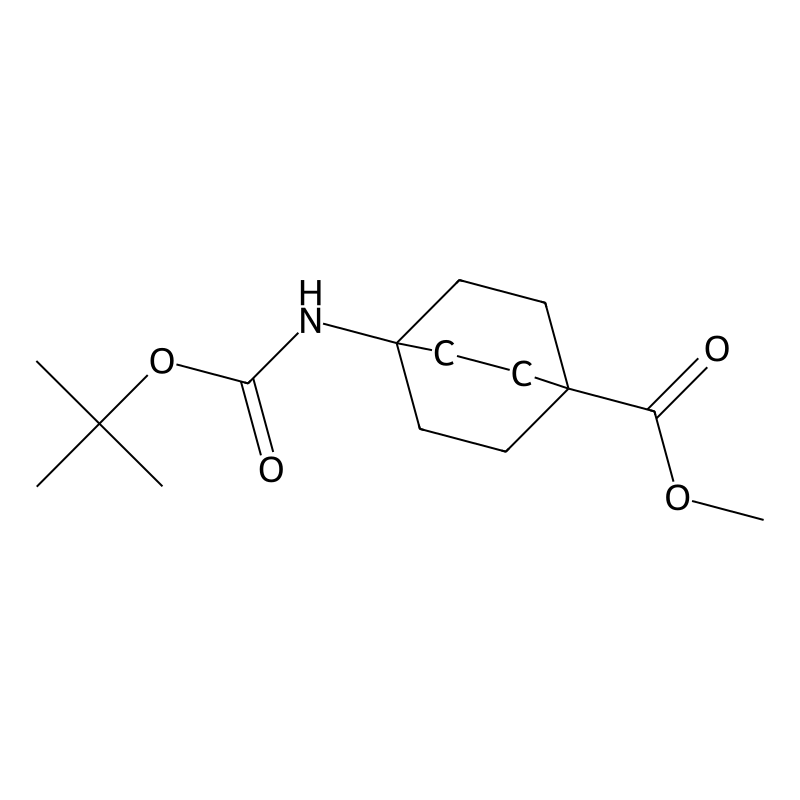

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate is a bicyclic compound characterized by its unique bicyclo[2.2.2]octane structure, which is a saturated hydrocarbon framework consisting of two fused cyclopropane rings. The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino group, which enhances its stability and solubility in various solvents. Its molecular formula is C15H25NO4, and it has a molecular weight of approximately 283.36 g/mol .

This compound is primarily utilized in organic synthesis and medicinal chemistry due to its ability to act as an intermediate in the development of various pharmaceuticals. The presence of the Boc group allows for selective deprotection under mild conditions, facilitating further chemical transformations.

Since Methyl TBOC-Bicyclooctane Carboxylate is likely an intermediate in organic synthesis, a specific mechanism of action is not applicable. Its role lies in serving as a building block for the construction of more complex molecules with desired properties.

- Potential skin and eye irritant: As with most organic compounds, it is advisable to wear gloves and eye protection when handling this molecule.

- Potential respiratory irritant: Avoid inhalation of dust or vapors.

- Deprotection Reaction: The tert-butoxycarbonyl group can be removed using acidic conditions (e.g., trifluoroacetic acid), yielding the free amine derivative.

- Nucleophilic Substitution: The carboxylate group can participate in nucleophilic acyl substitution reactions, allowing for the introduction of various nucleophiles.

- Esterification: The carboxylic acid moiety can react with alcohols to form esters, which can be useful for modifying solubility or reactivity.

These reactions make the compound versatile for synthesizing more complex molecules in medicinal chemistry.

The synthesis of methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate typically involves several steps:

- Formation of Bicyclo[2.2.2]octane Framework: Starting from simpler precursors, the bicyclic structure can be constructed through cyclization reactions.

- Introduction of the Carboxylic Acid Group: This can be achieved through oxidation or carboxylation reactions on the bicyclic intermediate.

- Amine Protection: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base to yield the Boc-protected amine.

- Esterification: Finally, methyl esterification can be performed using methanol and an acid catalyst to produce the final compound.

These methods highlight the complexity involved in synthesizing this compound while showcasing its utility as an intermediate in pharmaceutical applications.

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate has several applications:

- Pharmaceutical Development: It serves as an important intermediate in synthesizing bioactive compounds.

- Chemical Research: Used in studies exploring reaction mechanisms and synthetic methodologies.

- Material Science: Potential applications in developing polymers or materials with specific properties due to its unique structural features.

Methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate shares structural similarities with several other compounds, including:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Methyl 4-amino-bicyclo[2.2.2]octane-1-carboxylate | Bicyclic Amine | Lacks Boc protection; may have different reactivity |

| 4-(Aminomethyl)-bicyclo[2.2.2]octane | Bicyclic Amine | Different functional groups; potential different biological activity |

| 4-(tert-Butoxycarbonyl)aminobicyclo[3.3.1]nonan-9-one | Bicyclic Ketone | Similar Boc protection; different bicyclic framework |

These compounds illustrate variations in functional groups and structural frameworks that may influence their reactivity and biological properties, highlighting the uniqueness of methyl 4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octane-1-carboxylate within this class of compounds.